Calcitriol

Descripción general

Descripción

Calcitriol, también conocido como 1,25-dihidroxicolecalciferol, es la forma activa de la vitamina D. Es una hormona que juega un papel crucial en la homeostasis del calcio y el fósforo en el cuerpo. El this compound se produce en los riñones y es esencial para mantener huesos y dientes sanos. También se utiliza como medicamento para tratar afecciones como la hipocalcemia, el hiperparatiroidismo y ciertas enfermedades óseas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El calcitriol se puede sintetizar a través de varios métodos. Un método común involucra la hidroxilación de la vitamina D3 (colecalciferol) en las posiciones C-1 y C-25. Este proceso puede ser catalizado por enzimas como la peroxigenasa de Agrocybe aegerita, que hidroxi-la selectivamente el enlace C-H en la posición C-25 de la alfacalcidol para producir this compound . Otro método involucra el uso de formiato de metilo para la cristalización para preparar this compound a partir de this compound crudo .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra la síntesis de vitamina D3 a partir de 7-dehidrocolesterol, seguido de hidroxilación para producir this compound. El proceso requiere un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de formiato de metilo para la cristalización es un método industrial común debido a su simplicidad y condiciones suaves .

Análisis De Reacciones Químicas

Metabolic Inactivation Pathways

Calcitriol undergoes two primary inactivation routes catalyzed by CYP24A1 (24-hydroxylase) :

Pathway 1: 24-Hydroxylation to Calcitroic Acid

-

This compound → 1,24,25-Trihydroxyvitamin D3 → Calcitroic acid (water-soluble).

Pathway 2: Lactone Formation

-

Stepwise hydroxylation at C23/C26 → Cyclization → 1α,25R(OH)₂-26,23S-lactone D3 .

-

This lactone is the predominant circulating metabolite in humans (serum concentration: 131 ± 17 pg/mL) .

Key Metabolites Identified

| Metabolite | Structure | Activity |

|---|---|---|

| 1α,25(OH)₂-24-oxo-D3 | 24-oxo derivative | Inactive |

| 1α,23,25(OH)₃-24-oxo-D3 | Trihydroxy-oxo | Inactive |

| 1α,25S,26(OH)₃D3 | 26-hydroxylated | Weak activity |

Key Enzymes

Non-Renal Production

-

Extrarenal tissues (e.g., macrophages, placenta) express CYP27B1 but lack feedback regulation, leading to unregulated this compound synthesis in diseases like sarcoidosis .

Synthetic Pathways (Pharmacological Preparation)

Alfacalcidol (1α-hydroxyvitamin D3), a prodrug, bypasses renal CYP27B1 by undergoing hepatic 25-hydroxylation to form this compound. This is critical for patients with kidney disease .

Toxicity and Side Reactions

-

Hypercalcemia : Excessive this compound enhances intestinal calcium absorption and osteoclast activity .

-

Species-Specific Metabolism : Rodents primarily use the 24-hydroxylation pathway, while humans show significant lactone formation .

-

Solubility : this compound is highly hydrophobic (water solubility: 6.67 × 10⁻³ g/L), necessitating carrier proteins for transport .

Structural and Reaction Data

Aplicaciones Científicas De Investigación

Bone Health and Metabolism

Calcitriol plays a crucial role in calcium and phosphate metabolism, making it essential for maintaining bone health. Its primary applications include:

- Treatment of Osteoporosis : this compound is used to prevent and treat osteoporosis, particularly in postmenopausal women and individuals on corticosteroid therapy. Studies have shown that this compound can stimulate bone formation and reduce bone resorption, leading to improved bone mineral density .

- Management of Hypoparathyroidism : In patients with hypoparathyroidism, this compound helps manage low calcium levels by enhancing intestinal absorption of calcium and promoting its release from bones. Clinical trials indicate that this compound therapy effectively maintains serum calcium levels within the normal range .

- Chronic Kidney Disease : In patients with chronic kidney disease, this compound is utilized to control secondary hyperparathyroidism and prevent renal osteodystrophy. It helps manage mineral metabolism by regulating parathyroid hormone levels .

Metabolic Disorders

This compound has been investigated for its potential benefits in various metabolic disorders:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : A randomized controlled trial demonstrated that this compound supplementation significantly improved insulin resistance in NAFLD patients compared to cholecalciferol. The study highlighted a notable reduction in the homeostasis model assessment of insulin resistance (HOMA-IR) index among those receiving this compound .

- Diabetes Management : Research suggests that this compound may play a role in improving insulin sensitivity and glucose metabolism. Some studies indicate that this compound supplementation can lead to better glycemic control in diabetic patients .

Immune Function

This compound is recognized for its immunomodulatory properties:

- Autoimmune Diseases : this compound has been studied for its effects on autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It is believed to modulate immune responses by influencing T cell differentiation and cytokine production .

- Infectious Diseases : There is evidence suggesting that vitamin D deficiency may increase susceptibility to infections like tuberculosis. This compound's role in enhancing innate immunity has led to investigations into its potential as an adjunct therapy in infectious diseases .

Dermatological Applications

This compound is also used topically for various skin conditions:

- Psoriasis Treatment : Topical formulations of this compound have shown efficacy in treating mild to moderate plaque psoriasis. It works by inhibiting keratinocyte proliferation and modulating inflammatory responses in the skin .

Case Study 1: this compound in Osteoporosis

A systematic review indicated that this compound therapy effectively slowed bone loss when used alone or in combination with other osteoporosis treatments. While hypercalcemia was a common side effect, intermittent dosing strategies were found to mitigate this risk .

Case Study 2: this compound for NAFLD

In a double-blind study involving 54 participants with NAFLD, those receiving this compound showed a significant reduction in insulin resistance compared to the control group receiving cholecalciferol. This suggests that this compound may offer therapeutic benefits for metabolic dysfunction associated with liver disease .

Mecanismo De Acción

El calcitriol ejerce sus efectos al unirse al receptor de vitamina D (VDR), un receptor nuclear que actúa como factor de transcripción. Al unirse a VDR, el this compound forma un heterodímero con el receptor X retinoide (RXR), que luego se une a secuencias de ADN específicas para regular la expresión de varios genes . Este proceso mejora la absorción de calcio y fosfato dietético del tracto gastrointestinal, promueve la reabsorción tubular renal de calcio y estimula la liberación de calcio de los huesos . El this compound también modula la acción de las citocinas y regula las respuestas inmunitarias e inflamatorias .

Comparación Con Compuestos Similares

El calcitriol es similar a otros metabolitos de la vitamina D, como el calcidiol (25-hidroxivitamina D3) y la alfacalcidol. El this compound es la forma más activa de la vitamina D y tiene la mayor afinidad por el receptor de vitamina D . A diferencia del calcidiol, que se utiliza principalmente como marcador del estado de la vitamina D, el this compound se utiliza terapéuticamente para tratar afecciones relacionadas con desequilibrios de calcio y fósforo . La alfacalcidol, otro análogo activo de la vitamina D, tiene una actividad biológica similar a la del this compound, pero con una ventana terapéutica más amplia .

Conclusión

El this compound es una hormona vital con papeles significativos en la homeostasis del calcio y el fósforo, la salud ósea y varias aplicaciones médicas. Su síntesis, reacciones químicas y mecanismo de acción lo convierten en un compuesto único y valioso en la investigación científica y la medicina.

Actividad Biológica

Calcitriol, the active form of vitamin D3 (1,25-dihydroxyvitamin D3), plays a crucial role in various biological processes, including calcium homeostasis, immune modulation, and cancer biology. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the vitamin D receptor (VDR), which is expressed in multiple tissues, including the intestine, bone, kidney, and parathyroid glands. The binding of this compound to VDR initiates a cascade of gene expressions that regulate calcium absorption and bone metabolism.

Key Mechanisms Include:

- Calcium Homeostasis: this compound increases intestinal absorption of calcium and phosphate, enhances renal tubular reabsorption of calcium, and mobilizes calcium from bones .

- Immunomodulation: this compound influences immune responses by suppressing pro-inflammatory cytokines and promoting monocyte differentiation. It inhibits lymphocyte proliferation and immunoglobulin secretion by B cells .

- Anticancer Activity: In cancer biology, this compound has shown anti-proliferative effects on various cancer cell lines. It induces apoptosis and differentiation through mechanisms that may vary by tissue type .

Clinical Research Findings

Numerous studies have explored the biological activity of this compound across different conditions. Below are summarized findings from key research:

Table 1: Summary of Clinical Studies on this compound

Case Studies

-

This compound in Cancer Treatment:

A randomized intervention study evaluated the effect of this compound on patients with prostate cancer. The results indicated a reduction in tumor markers and improved patient outcomes when this compound was administered alongside standard treatments . -

Vitamin D Toxicity:

A case report documented a patient who developed severe hypercalcemia after self-administering high doses of cholecalciferol (vitamin D3). Monitoring this compound levels was critical for managing this condition effectively .

Bone Health

This compound is essential for maintaining bone density and preventing osteoporosis. Studies have shown that it promotes osteoblast activity while inhibiting osteoclast formation, leading to enhanced bone mineralization .

Cardiovascular Health

Emerging evidence suggests that this compound may have protective effects on cardiovascular health by modulating blood pressure and influencing vascular smooth muscle cell function .

Neurological Effects

Research indicates potential neuroprotective roles for this compound, particularly in neurodegenerative diseases. It may help regulate calcium levels in neurons, thus preventing excitotoxicity associated with conditions like Alzheimer's disease .

Propiedades

Número CAS |

32222-06-3 |

|---|---|

Fórmula molecular |

C27H44O3 |

Peso molecular |

416.6 g/mol |

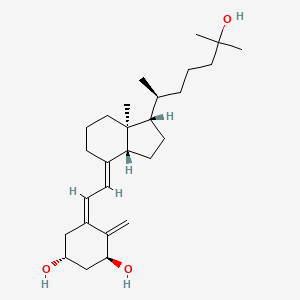

Nombre IUPAC |

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18?,22?,23?,24?,25?,27-/m1/s1 |

Clave InChI |

GMRQFYUYWCNGIN-KHYGNENRSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES isomérico |

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Apariencia |

Solid powder |

Color/Form |

Colorless, crystalline solid White crystalline powde |

melting_point |

111-115 °C |

Key on ui other cas no. |

32222-06-3 |

Descripción física |

White solid; [Merck Index] |

Pictogramas |

Acute Toxic; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Calcitriol will degrade during prolonged exposure to light. |

Solubilidad |

Slightly sol in methanol, ethanol, ethyl acetate, THF. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |

Presión de vapor |

1.2X10-12 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.